1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one
Description
1-[1-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one is a triazole-containing organic compound characterized by a 1,2,3-triazole core substituted with a 4-bromo-2-methylphenyl group at the 1-position and a trifluoroacetyl group at the 4-position. Triazole derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their stability and versatile synthetic accessibility .
Properties
IUPAC Name |
1-[1-(4-bromo-2-methylphenyl)triazol-4-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N3O/c1-6-4-7(12)2-3-9(6)18-5-8(16-17-18)10(19)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYDAEJOXYCYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one (BTMFTE) is a synthetic compound notable for its unique structural features, including a triazole ring and trifluoroethanone moiety. The molecular formula of BTMFTE is C11H7BrF3N3O, with a molecular weight of approximately 334.1 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent.
The biological activity of BTMFTE is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can bind to various enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups enhances the compound's binding affinity and specificity, potentially leading to improved therapeutic efficacy.
Anticancer Properties
Research indicates that BTMFTE may exhibit anticancer activity through its interaction with hypoxia-inducible factor 2-alpha (HIF-2α), a critical regulator in cancer metabolism and progression. Studies employing techniques such as surface plasmon resonance (SPR) have demonstrated that BTMFTE can effectively bind to HIF-2α, suggesting its potential as a therapeutic agent in cancer treatment.
Comparative Analysis with Similar Compounds
To better understand the biological activity of BTMFTE, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Bromophenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | Contains bromine and phenyl groups | Potential anticancer activity |
| 5-(Trifluoromethyl)-1H-pyrazole | Pyrazole ring with trifluoromethyl group | Anti-inflammatory properties |
| 4-Bromo-N-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole | Pyrazole derivative with bromine and trifluoromethyl groups | Antitumor activity |
The unique combination of the triazole ring with bromine and trifluoromethyl substituents in BTMFTE may enhance its biological activity compared to other similar compounds lacking these features.
In Vitro Studies
In vitro studies have shown that BTMFTE exhibits significant cytotoxic effects on various cancer cell lines. For instance, assays conducted on breast cancer cells demonstrated that BTMFTE reduced cell viability in a dose-dependent manner. The compound's IC50 values indicate potent activity, suggesting that further development could lead to effective cancer therapies.
In Vivo Studies
Preliminary in vivo studies using animal models have also indicated promising results regarding the safety and efficacy of BTMFTE as an anticancer agent. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound before advancing to clinical trials.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other triazole-based derivatives, differing primarily in substituent patterns. Key analogues include:
Key Observations :
- Heterocycle Variations : Substituting triazole with tetrazole (as in ) introduces differences in hydrogen-bonding capacity and electronic properties.
- Bioactivity : Compound IVd , though structurally distinct, highlights the role of bromoaryl groups in enhancing anticancer potency.
Comparison :
- CuAAC offers regiospecificity and high yields (>90%) but requires azide precursors.
- Palladium-based methods (e.g., ) enable diversification but may involve costly catalysts.
Physicochemical Properties
- Stability : Bromo and trifluoromethyl groups confer resistance to metabolic degradation compared to methoxy or nitro substituents (e.g., ).
- Solubility: Polar substituents (e.g., tetrazoloquinoxaline in ) improve aqueous solubility, whereas the target compound’s bromo/trifluoro groups may reduce it.
Challenges and Opportunities
- Knowledge Gaps: Limited data exist on the target compound’s specific bioactivity and synthetic optimization.
- Design Strategies : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) could balance lipophilicity and solubility.
- Applications: Potential use in drug discovery (e.g., kinase inhibitors) or materials science (e.g., fluorinated polymers) warrants further study.
Preparation Methods
Reaction Conditions Optimization
| Parameter | Variation | Yield (%) of Brominated Product |
|---|---|---|
| Solvent | MeCN, CH3NO2, DCE, 1,4-dioxane, HOAc, DCM | Up to 73% (best in CH3NO2) |
| TMSBr Equivalents | 2.0, 2.5, 3.0, 3.5 equiv | Optimal at 3.5 equiv (81%) |
| Temperature | Room temperature, 60 °C, 80 °C | Best at 60 °C (81%) |
| Acid Promoter | TMSBr vs. HBr | TMSBr superior (81% vs. 75%) |
Table 1: Optimization data for TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides
General Procedure
- Mix ortho-propynol phenyl azide (0.2 mmol) with 3.5 equivalents of TMSBr in nitromethane (2 mL).
- Stir at 60 °C for 1 hour.
- Monitor reaction by TLC.
- Concentrate and purify by column chromatography to isolate the 4-bromo heterocyclic product.
This procedure yields brominated heterocycles in up to 81% yield and can be scaled up without significant loss of efficiency.
Introduction of the Trifluoroacetyl Group
The trifluoroacetyl group (–COCF3) can be introduced via acylation reactions using trifluoroacetyl chloride or trifluoroacetic anhydride on the triazole ring or on an intermediate bearing the triazole substituent.
- Typical acylation involves reacting the 1,2,3-triazole intermediate with trifluoroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- The reaction proceeds at low to moderate temperatures (0–25 °C) to avoid side reactions.
- Purification by chromatography yields the trifluoroacetylated triazole product.
This step is often performed after the formation of the triazole ring to ensure regioselective acylation at the 4-position of the triazole.
Synthesis of the 1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazole Intermediate
The 1-(4-bromo-2-methylphenyl)-1,2,3-triazole moiety is typically synthesized by:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-bromo-2-methylphenyl azide and an alkyne precursor.
- Alternatively, via direct cyclization of ortho-propynol phenyl azides using TMSBr-promoted cascade cyclization, which simultaneously introduces the bromine and forms the triazole or related heterocycle.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Formation of 4-bromo-2-methylphenyl azide | Bromination of 2-methylphenyl precursors | High yield (literature precedent) | Precursor for azide-alkyne cycloaddition |
| CuAAC cyclization | Cu(I) catalyst, azide + alkyne | Efficient triazole formation | Regioselective N1 substitution |
| TMSBr-promoted cascade cyclization | TMSBr, CH3NO2, 60 °C, 1 h | Up to 81% yield | Bromination and heterocycle formation |
| Trifluoroacetylation | Trifluoroacetyl chloride, base | Moderate to high yield | Acylation at triazole 4-position |
Research Findings and Mechanistic Insights
- The cascade cyclization mechanism involves initial activation of the propargylic alcohol group by TMSBr, followed by intramolecular nucleophilic attack and cyclization to form the heterocyclic core.
- Carbocation intermediates are stabilized by electron-donating substituents, enhancing yields.
- The bromine atom introduced at the 4-position is a versatile handle for further functionalization via Suzuki or Sonogashira cross-coupling reactions, enabling structural diversification.
- The trifluoroacetyl group imparts unique electronic and steric properties, influencing biological activity and physicochemical characteristics.
Q & A
Q. Table 1: Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NaN₃, NH₄Cl | DMF | 80°C | 6 hr | 85% |
| 2 | CuSO₄, NaAsc | THF/H₂O | 60°C | 12 hr | 78% |
Basic: How is the molecular structure of this compound confirmed in academic research?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystallization : Slow evaporation from ethanol/dichloromethane (1:1) produces suitable crystals.
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 295 K, with R factor < 0.05 for high precision .
- Structural insights : The triazole ring adopts a planar conformation, with dihedral angles < 5° relative to the bromophenyl group.
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | 0.053 |
| C–C bond length | 1.452–1.478 Å |
| Torsion angles | 2.8°–4.1° |
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid).
- Storage : In airtight containers at –20°C, away from oxidizing agents .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?
The CF₃ group acts as a strong electron-withdrawing group (EWG), polarizing the ketone moiety and enhancing electrophilicity. This facilitates:
- Nucleophilic aromatic substitution : Bromine at the para position becomes more susceptible to displacement by amines or thiols.
- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) show a 15% increase in reaction rate compared to non-fluorinated analogs .
Figure 1 : Frontier molecular orbitals (HOMO/LUMO) show localized electron density on the triazole and CF₃ groups.
Advanced: How can researchers resolve contradictions in NMR and crystallographic data?
Discrepancies between experimental ¹H NMR shifts and SCXRD data often arise from dynamic effects (e.g., rotational barriers). Strategies include:
Variable-temperature NMR : Identify broadening or splitting of peaks (e.g., –CF₃ rotation at –50°C).
DFT-based NMR prediction : Compare computed chemical shifts (GIAO method) with experimental values to validate conformers .
Supplementary techniques : Use IR spectroscopy to detect hydrogen bonding (e.g., C=O⋯H interactions) that stabilize specific conformations .
Advanced: What methodologies are used to design biological activity assays for this compound?
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s lipophilic profile.
- In vitro assays :
- Fluorescence quenching : Monitor binding to serum albumin (Kd calculated via Stern-Volmer plots).
- Kinetic studies : Use Lineweaver-Burk plots to assess inhibition constants (Ki) .
- Docking studies : AutoDock Vina to simulate interactions with target proteins (PDB ID: 1TNG).
Q. Table 3: Assay Conditions
| Assay Type | Buffer pH | Incubation Time | Positive Control |
|---|---|---|---|
| Fluorescence | 7.4 | 30 min | Warfarin |
| Enzyme inhibition | 7.2 | 60 min | Ketoconazole |
Advanced: How can computational models predict regioselectivity in triazole derivatives?
- Reactivity indices : Fukui functions (f⁻) identify nucleophilic sites on the triazole ring.
- Molecular dynamics (MD) : Simulate transition states for azide-alkyne cycloaddition to predict 1,4- vs. 1,5-regioisomers.
- Software : Gaussian 16 for geometry optimization; VMD for visualization .
Key Finding : The 1,4-regioisomer is favored (ΔG‡ = 12.3 kcal/mol) due to steric shielding from the 4-bromo-2-methylphenyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
